molecular formula C5H3N3OS B1626796 Thiazolo[5,4-d]pyrimidin-7-ol CAS No. 5021-50-1

Thiazolo[5,4-d]pyrimidin-7-ol

Cat. No.: B1626796
CAS No.: 5021-50-1
M. Wt: 153.16 g/mol
InChI Key: LCCSENBGKDLDAP-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]pyrimidin-7-ol is a heterocyclic compound that features a fused thiazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-halo ketones, followed by cyclization with formamide . Another method involves the use of amidines and saturated ketones under oxidative dehydrogenation and annulation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-d]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted this compound derivatives .

Scientific Research Applications

Thiazolo[5,4-d]pyrimidin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolo[5,4-d]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to DNA damage and cell death . Additionally, it can modulate the activity of adenosine receptors, which are involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[5,4-d]pyrimidin-7-ol is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with specific biological activities .

Properties

IUPAC Name

6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3OS/c9-4-3-5(7-1-6-4)10-2-8-3/h1-2H,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCSENBGKDLDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40553686
Record name [1,3]Thiazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5021-50-1
Record name [1,3]Thiazolo[5,4-d]pyrimidin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40553686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,7H-[1,3]thiazolo[5,4-d]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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